molecular formula C19H30O2 B14624340 Methyl octadeca-11,15-diynoate CAS No. 58444-03-4

Methyl octadeca-11,15-diynoate

Cat. No.: B14624340
CAS No.: 58444-03-4
M. Wt: 290.4 g/mol
InChI Key: NZMJUYFNPLLSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl octadeca-11,15-diynoate, with the CAS Registry Number 58444-03-4, is a long-chain fatty acid methyl ester characterized by its distinct molecular structure featuring two alkyne bonds at the 11 and 15 positions of its carbon chain. This compound has a molecular formula of C 19 H 30 O 2 and a molecular weight of 290.44 g/mol . The presence of the diyne moiety is a critical structural feature that makes this ester a valuable intermediate in organic synthesis and lipid research. Fatty acids with acetylenic bonds, such as this diynoate, serve as key precursors in the synthesis of complex lipid molecules, including deuterium-labeled isomers of unsaturated fatty acids like octadecadienoates (conjugated linoleic acid analogs) for use in metabolic tracing studies . Researchers utilize these synthetic pathways to create specifically labeled compounds that help elucidate metabolic pathways and the biological roles of various fatty acid isomers in systems such as biohydrogenation in ruminants . As a high-purity chemical, this compound is presented for research applications in biochemistry and organic chemistry. It is strictly for laboratory use. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

58444-03-4

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl octadeca-11,15-diynoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3,6-7,10-18H2,1-2H3

InChI Key

NZMJUYFNPLLSAZ-UHFFFAOYSA-N

Canonical SMILES

CCC#CCCC#CCCCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

The most direct method involves reacting octadeca-11,15-diynoic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes the reaction, typically achieving yields of 80–90%.

Representative Protocol :

Parameter Condition
Substrate Octadeca-11,15-diynoic acid (1 eq)
Alcohol Methanol (10–15 eq)
Catalyst H₂SO₄ (2–5 wt%)
Temperature 60–80°C
Reaction Time 4–8 hours
Yield 85–92%

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol. Water removal (e.g., Dean-Stark trap) shifts equilibrium toward ester formation.

Alternative Catalysts

  • BF₃·MeOH : Enhances esterification efficiency for sterically hindered acids but requires anhydrous conditions.
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) offer eco-friendly alternatives, though yields remain suboptimal (~60%) for diynoic acids.

Transition Metal-Catalyzed Coupling Reactions

Cadiot-Chodkiewicz Coupling

This method constructs the diyne backbone via sequential alkyne couplings. A representative route involves:

  • Propargyl Bromide Elongation :
    • React propargyl alcohol derivatives with 1-bromoalkynes using CuI/NaI/K₂CO₃ in DMF.
    • Example: Coupling of 1-bromopent-2-yne with homopropargyl alcohols yields intermediates with precise triple-bond spacing.

Optimized Conditions :

Reagent Role
CuI Catalyst (5 mol%)
Cs₂CO₃ Base (2.5 eq)
DMF Solvent
Reaction Time 24–48 hours
Yield 75–83%

Sonogashira Coupling

Palladium-catalyzed cross-couplings enable modular assembly of diyne chains. For this compound:

  • Stepwise Coupling :
    • Attach terminal alkynes to halogenated intermediates (e.g., 1-iodoundec-10-yne).
    • Requires Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and NEt₃.

Key Advantage : Enables late-stage esterification, reducing side reactions.

Stepwise Alkyne Elongation Methods

Lithium Acetylide Strategies

Lithium acetylides facilitate carbon-carbon bond formation between shorter alkyne segments:

  • Synthesis of C₁₈ Backbone :
    • React lithium heptadiynide with 1-chloro-4-iodobutane.
    • Subsequent hydrolysis and esterification yield the target compound.

Critical Step : Semi-hydrogenation of intermediates using Lindlar’s catalyst (Pd/CaCO₃, quinoline) ensures cis-configuration retention.

Grignard Reagent Approaches

  • Di-Grignard Complexes : Couple ω-acetylenic acids with propargyl halides, followed by esterification.
  • Yield Optimization : 70–78% after column chromatography.

Industrial-Scale Production Considerations

Parameter Laboratory Scale Industrial Scale
Catalyst Recovery Not feasible Continuous flow reactors
Solvent DMF, THF Supercritical CO₂
Purification Column chromatography Distillation, crystallization
Throughput 10–100 g/day 100–500 kg/day

Challenges :

  • Exothermic Reactions : Require precise temperature control to prevent polymerization.
  • Triple Bond Stability : Degradation risks necessitate inert atmospheres (N₂/Ar).

Analytical Validation and Purification Techniques

Purity Assessment

Technique Application
GC-MS Quantifies ester content (>98%)
¹H/¹³C NMR Confirms triple bond positions
FT-IR Alkyne stretches (2100–2260 cm⁻¹)

Purification Protocols

  • Silica Gel Chromatography : Hexane/ethyl acetate (9:1) elutes nonpolar impurities.
  • Low-Temperature Crystallization : Isolates this compound from diynoic acid precursors.

Comparative Analysis of Synthetic Routes

Method Yield (%) Cost (Relative) Scalability
Acid-Catalyzed Ester. 85–92 Low High
Cadiot-Chodkiewicz 75–83 Moderate Moderate
Sonogashira Coupling 65–72 High Low

Trade-offs : While esterification offers simplicity, transition metal methods provide superior regiocontrol for specialized applications.

Chemical Reactions Analysis

Oxidation Reactions

Methyl octadeca-11,15-diynoate undergoes oxidation at the triple bonds and adjacent carbon atoms. Key reagents and products include:

Reagents and Conditions

  • Selenium dioxide (SeO₂) with tert-butyl hydroperoxide (TBHP) in aqueous dioxane.

  • Reaction temperatures typically range from 25°C to 60°C.

Major Products

Product NameStructure HighlightsYield (%)
Methyl 8-hydroxy-octadec-11E-en-9-ynoateHydroxyl group at C8, conjugated enyne50–65
Methyl 8-oxo-octadec-11(E)Z-en-9-ynoateKetone at C8, trans/cis double bond30–45

These products are critical intermediates for synthesizing bioactive molecules or studying lipid oxidation pathways.

Reduction Reactions

The compound’s triple bonds can be selectively reduced to double or single bonds under controlled conditions:

Hydrogenation

  • Catalytic hydrogenation (H₂/Pd-C) partially saturates triple bonds to cis-alkenes.

  • Full hydrogenation yields saturated methyl stearate derivatives.

Selectivity Insights

  • Reduction of the 15-position triple bond occurs preferentially due to steric and electronic factors.

Substitution Reactions

The methyl ester group participates in nucleophilic substitution or transesterification:

Ester Hydrolysis

  • Alkaline hydrolysis (NaOH/MeOH) yields octadeca-11,15-diynoic acid.

  • Acid-catalyzed hydrolysis (HCl/H₂O) proceeds slower due to ester stability.

Transesterification

  • Reacts with long-chain alcohols (e.g., ethanol) under acid catalysis to form ethyl esters.

Comparative Reactivity

This compound’s reactivity differs from related compounds:

CompoundReactivity ProfileKey Differences
Methyl octadeca-2,5-diynoateFaster oxidation at proximal triple bondsShorter chain, triple bond position
Methyl oleateNo triple bonds; undergoes hydrogenationLower reactivity with SeO₂/TBHP

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates initiated by SeO₂/TBHP, forming epoxides that rearrange to hydroxy/keto derivatives.

  • Reduction : Hydrogen adsorption on metal catalysts facilitates sequential triple-to-single bond conversion.

Scientific Research Applications

Methyl octadeca-11,15-diynoate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a precursor for the synthesis of various bioactive compounds and as a model compound for studying the reactivity of acetylenic fatty esters

Mechanism of Action

The mechanism of action of methyl octadeca-11,15-diynoate involves its reactivity with various chemical reagents to form hydroxy and keto derivatives. These reactions are facilitated by the presence of the triple bonds and the ester functional group, which provide sites for chemical transformations . The molecular targets and pathways involved in these reactions are primarily related to the oxidation and reduction of the acetylenic bonds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between methyl octadeca-11,15-diynoate and analogous compounds:

Compound Name Chain Length Unsaturation Type/Position Functional Groups Key References
This compound C18 Two triple bonds (11,15) Methyl ester, diyne Inferred
Methyl palmitate C16 Saturated Methyl ester
Ethyl linolenate C18 Three double bonds (9,12,15) Ethyl ester, polyene
Sandaracopimaric acid methyl ester Diterpene Cyclic diterpene backbone Methyl ester, carboxylic acid
Methyl (9S,10R,11E,13E,15Z)-9,10-bis[(trimethylsilyl)oxy]octadeca-11,13,15-trienoate C18 Three double bonds (11,13,15) Methyl ester, silyl ethers


Key Observations :

  • Chain Length: this compound shares an 18-carbon backbone with ethyl linolenate but differs in unsaturation type (diynes vs. polyenes).
  • Reactivity: The triple bonds in the diynoate enhance electrophilicity and susceptibility to cycloaddition reactions compared to esters with double bonds .

Chromatographic and Spectroscopic Behavior

highlights that esters with similar retention times (e.g., methyl octanoate, ethyl hexanoate) exhibit distinct migration times due to differences in polarity and molecular weight . This compound’s triple bonds likely reduce its polarity compared to polyunsaturated esters (e.g., ethyl linolenate), resulting in longer retention times in gas chromatography.

Mass Spectrometry: In ionization regions, esters like methyl octanoate form dimers via protonated and neutral molecule interactions . The diynoate’s rigid structure may limit dimer formation, favoring fragmentation patterns dominated by triple bond cleavage.

NMR/IR Spectroscopy: and emphasize the utility of NMR and IR in characterizing ester derivatives . For this compound:

  • ¹H NMR : Signals near δ 2.1–2.3 ppm for protons adjacent to triple bonds.
  • ¹³C NMR : Carbons in triple bond regions (δ 70–100 ppm).
  • IR: Strong absorption at ~2200 cm⁻¹ (C≡C stretch), absent in saturated or mono-unsaturated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.